molecular formula C15H22N2O2 B13680105 4-(1-Boc-3-pyrrolidinyl)-2-methylpyridine

4-(1-Boc-3-pyrrolidinyl)-2-methylpyridine

Cat. No.: B13680105
M. Wt: 262.35 g/mol
InChI Key: AYGDVLGMXGJRMP-UHFFFAOYSA-N
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Description

4-(1-Boc-3-pyrrolidinyl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-3-pyrrolidinyl)-2-methylpyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted reactions at the nitrogen site during subsequent steps.

    Formation of the Pyridine Ring: The pyridine ring is then constructed through a series of reactions, which may include condensation and cyclization reactions.

    Coupling of the Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine and pyridine rings to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-3-pyrrolidinyl)-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

4-(1-Boc-3-pyrrolidinyl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)-2-methylpyridine involves its interaction with specific molecular targets. The Boc protecting group may be removed under certain conditions, allowing the compound to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine
  • 4-(1-Boc-3-pyrrolidinyl)quinoline
  • 1-(1-Boc-3-pyrrolidinyl)-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

4-(1-Boc-3-pyrrolidinyl)-2-methylpyridine is unique due to its specific structural features, including the presence of both pyrrolidine and pyridine rings, as well as the Boc protecting group. This combination of features makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 3-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-11-9-12(5-7-16-11)13-6-8-17(10-13)14(18)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3

InChI Key

AYGDVLGMXGJRMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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